But-3-en-1-yltriphenylphosphonium bromide
Overview
Description
But-3-en-1-yltriphenylphosphonium bromide is an organic compound that belongs to the class of quaternary phosphonium salts. It is characterized by the presence of a phosphonium ion bonded to three phenyl groups and a 3-butenyl group, with bromide as the counterion. This compound is known for its applications in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
But-3-en-1-yltriphenylphosphonium bromide can be synthesized through a reaction between triphenylphosphine and 3-butenyl bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as toluene or tetrahydrofuran (THF). The mixture is heated to reflux, and the reaction is allowed to proceed until completion. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the preparation of triphenyl(3-butenyl)phosphonium bromide involves the use of large-scale reactors and precise control of reaction conditions. The process includes the addition of triphenylphosphine and 3-butenyl bromide to a reactor containing a solvent like toluene. The mixture is heated to a specific temperature and stirred for several hours. After the reaction is complete, the product is filtered, washed, and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
But-3-en-1-yltriphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Coupling Reactions: It can be used in coupling reactions such as the Wittig reaction to form alkenes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted phosphonium salts can be formed.
Oxidation Products: Phosphine oxides are the major products of oxidation reactions.
Reduction Products: Reduced phosphines are the primary products of reduction reactions.
Scientific Research Applications
But-3-en-1-yltriphenylphosphonium bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of alkenes through the Wittig reaction.
Catalysis: The compound serves as a catalyst in various organic transformations, including coupling reactions and polymerizations.
Biological Studies: It is used in studies involving phosphonium salts’ interactions with biological molecules.
Material Science: The compound is employed in the preparation of advanced materials with specific properties
Mechanism of Action
The mechanism by which triphenyl(3-butenyl)phosphonium bromide exerts its effects involves the formation of a phosphonium ylide intermediate. This intermediate can react with carbonyl compounds to form alkenes in the Wittig reaction. The phosphonium ion interacts with various molecular targets, including nucleophiles and electrophiles, facilitating a range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(3-Carboxypropyl)triphenylphosphonium bromide: Similar in structure but contains a carboxypropyl group instead of a butenyl group.
Butyltriphenylphosphonium bromide: Contains a butyl group instead of a butenyl group.
Uniqueness
But-3-en-1-yltriphenylphosphonium bromide is unique due to its 3-butenyl group, which provides distinct reactivity compared to other phosphonium salts. This unique structure allows it to participate in specific reactions, such as the Wittig reaction, with high selectivity and efficiency .
Properties
IUPAC Name |
but-3-enyl(triphenyl)phosphanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22P/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h2,4-18H,1,3,19H2/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHNDGJLDIUUHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22P+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168729 | |
Record name | 3-Butenyl(triphenyl)phosphorane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16958-42-2, 787485-48-7 | |
Record name | 3-Butenyl(triphenyl)phosphorane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016958422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Butenyl(triphenyl)phosphorane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-BUTEN-1-YL)TRIPHENYLPHOSPHONIUM BROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Buten-1-yltriphenylphosphonium | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV5BVD8T3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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